3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O5S and its molecular weight is 473.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication .
Mode of Action
The compound this compound interacts with its target, the Mpro enzyme, by binding to it . The binding affinity of the compound to the Mpro enzyme is indicated by binding energy scores .
Biochemical Pathways
The compound this compound affects the biochemical pathway of viral replication by inhibiting the Mpro enzyme . This inhibition disrupts the replication of the virus, thereby potentially reducing the severity of the infection .
Pharmacokinetics
In silico analysis, including lipinski’s rule and admet prediction, has been performed on the compound .
Result of Action
The result of the action of the compound this compound is the inhibition of the Mpro enzyme, which disrupts the replication of the SARS-CoV-2 virus . This could potentially lead to a reduction in the severity of the infection .
Biochemical Analysis
Biochemical Properties
Similar pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit inhibitory activities against certain enzymes, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) .
Molecular Mechanism
Similar compounds have shown inhibitory activities against EGFR-TK, suggesting that they may exert their effects by binding to this enzyme and inhibiting its activity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O5S/c1-25-10-15(18(27)23-12-4-8-14(9-5-12)32(22,30)31)16-17(25)19(28)26(20(29)24-16)13-6-2-11(21)3-7-13/h2-10H,1H3,(H,23,27)(H,24,29)(H2,22,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBXXLLYTKTUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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